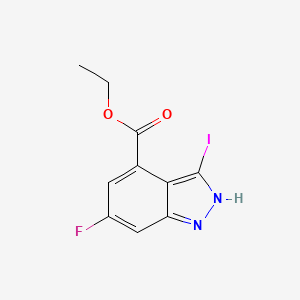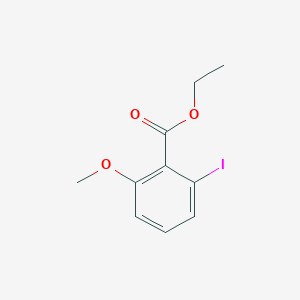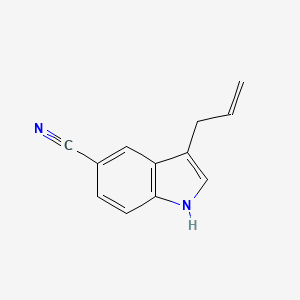
3-Allyl-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-1H-indole-5-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes an indole core with an allyl group at the 3-position and a carbonitrile group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1H-indole-5-carbonitrile typically involves the construction of the indole core followed by the introduction of the allyl and carbonitrile groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The allyl group can be introduced via a palladium-catalyzed allylation reaction, while the carbonitrile group can be introduced using a cyanation reaction with reagents such as copper(I) cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are often chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Formation of 3-allyl-1H-indole-5-carboxaldehyde.
Reduction: Formation of 3-allyl-1H-indole-5-amine.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-Allyl-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Allyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors or inhibit specific enzymes involved in disease pathways . The allyl and carbonitrile groups can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-1H-indole-2-carbonitrile: Similar structure but with the carbonitrile group at the 2-position.
3-Allyl-1H-indole-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonitrile group.
3-Allyl-1H-indole-5-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
3-Allyl-1H-indole-5-carbonitrile is unique due to the specific positioning of the allyl and carbonitrile groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-prop-2-enyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-2-3-10-8-14-12-5-4-9(7-13)6-11(10)12/h2,4-6,8,14H,1,3H2 |
InChI Key |
VATBFXPOIPGUJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


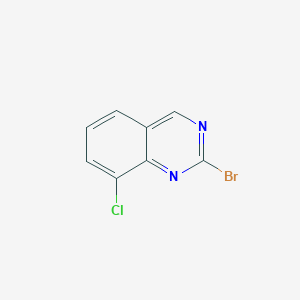
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
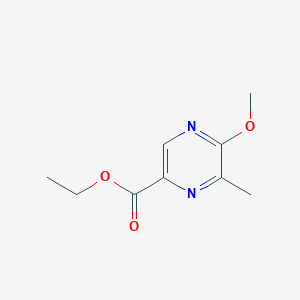
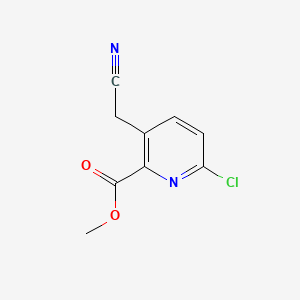
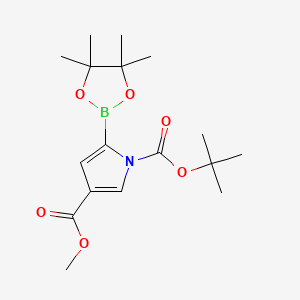
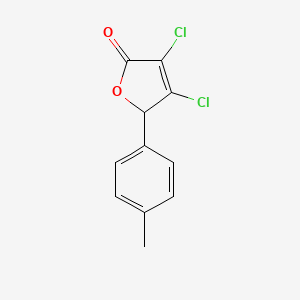
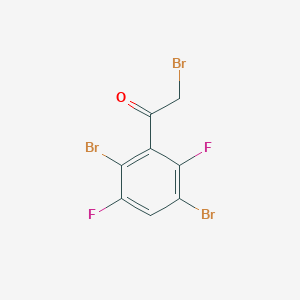
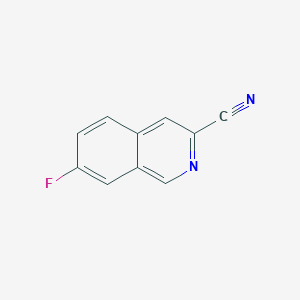
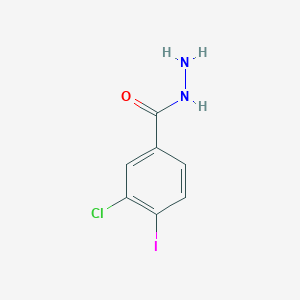
![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
